3-Methoxypicolinimidamide hydrochloride

Description

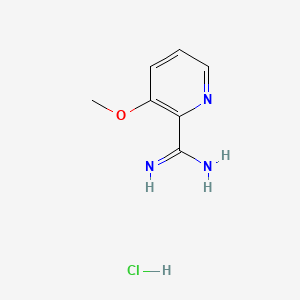

Structure

2D Structure

Properties

IUPAC Name |

3-methoxypyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-11-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTIDNZANULWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704290 | |

| Record name | 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179362-06-1 | |

| Record name | 3-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxypicolinimidamide Hydrochloride: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypicolinimidamide hydrochloride is a pyridine derivative belonging to the class of picolinimidamides. The presence of the amidine functional group at the 2-position and a methoxy group at the 3-position of the pyridine ring suggests its potential utility in various chemical and biological applications. While specific research on this particular isomer is limited in publicly available literature, its structural motifs are common in compounds developed for catalysis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, a proposed synthetic route, and an exploration of its potential applications based on the established roles of analogous compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a pyridine ring substituted with a methoxy group at the 3-position and an imidamide group (amidine) at the 2-position. The hydrochloride salt form enhances its stability and solubility in polar solvents.

| Property | Value | Source |

| CAS Number | 1179362-06-1 | [1] |

| Molecular Formula | C₇H₁₀ClN₃O | [1] |

| Molecular Weight | 187.63 g/mol | [1] |

| Appearance | White to off-white powder (predicted) | [2] |

| SMILES | N=C(N)C1=NC=CC=C1OC.[H]Cl | [1] |

| Storage | Sealed in a dry, room temperature environment is recommended. | [1] |

Structural Elucidation: Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methoxy group, and the amidine group. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm) and will show splitting patterns corresponding to their coupling with adjacent protons. The methoxy group protons will appear as a sharp singlet further upfield (typically δ 3.8-4.2 ppm). The protons of the amidine group (-C(=NH)NH₂) are exchangeable and may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the amidine group is expected to be the most downfield signal (typically δ 150-165 ppm). The carbons of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the nitrogen atom and the methoxy and amidine substituents. The methoxy carbon will appear as a signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching vibrations from the amidinium salt in the range of 3100-3400 cm⁻¹.

-

C=N stretching of the amidinium group around 1650-1680 cm⁻¹.

-

C-O stretching of the methoxy group in the region of 1000-1300 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS):

In mass spectrometry, the compound is expected to show a molecular ion peak corresponding to the free base (C₇H₉N₃O). The fragmentation pattern would likely involve the loss of ammonia, the methoxy group, and cleavage of the pyridine ring, providing further structural confirmation.

Proposed Synthesis of this compound

A highly plausible and established method for the synthesis of amidines from nitriles is the Pinner reaction .[1][2][3][4] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[1]

The proposed synthesis of this compound would, therefore, start from the commercially available 3-methoxypicolinonitrile .

Synthetic Workflow

Caption: Proposed synthesis of this compound via the Pinner reaction.

Step-by-Step Methodology (Proposed)

Step 1: Formation of the Pinner Salt (Ethyl 3-methoxypicolinimidate hydrochloride)

-

Dissolve 3-methoxypicolinonitrile in a suitable anhydrous solvent, such as diethyl ether or dichloromethane, in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature at 0°C.

-

Add a stoichiometric amount of anhydrous ethanol dropwise to the reaction mixture.

-

Continue stirring at 0°C for several hours, or until the reaction is complete (monitored by TLC or GC).

-

The Pinner salt will precipitate out of the solution. Isolate the solid by filtration under an inert atmosphere and wash with cold, anhydrous diethyl ether.

Step 2: Ammonolysis to this compound

-

Suspend the isolated Pinner salt in a solution of anhydrous ammonia in ethanol.

-

Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the Pinner salt and the formation of the amidine hydrochloride.

-

Upon completion, the product, this compound, can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Potential Applications in Catalysis

While there is no direct literature on the use of this compound in catalysis, its structural analogues, 4-methoxypicolinimidamide and 5-methoxypicolinimidamide, have been utilized as ligands in nickel-catalyzed cross-coupling reactions.[5][6] These ligands are effective in promoting the coupling of (hetero)aryl halides with alkyl halides.

The bidentate nature of the picolinimidamide scaffold, with coordination occurring through the pyridine nitrogen and one of the amidine nitrogens, is crucial for its catalytic activity. The methoxy group can electronically tune the ligand, influencing the stability and reactivity of the catalytic intermediates.

Proposed Catalytic Cycle

Caption: Proposed mechanism for a nickel-catalyzed cross-coupling reaction using 3-Methoxypicolinimidamide as a ligand (L).

Potential for Biological Activity and Drug Discovery

The pyridine ring is a common scaffold in many FDA-approved drugs, and it is known for its ability to participate in hydrogen bonding and other interactions with biological targets.[7][8] The amidine group is a strong basic group and can act as a bioisostere for other functional groups, potentially enhancing binding to target proteins. Furthermore, methoxy-substituted aromatic rings are frequently found in bioactive molecules, where they can influence metabolic stability and target affinity.[7]

While no specific biological activity has been reported for this compound, related compounds have shown promise in various therapeutic areas:

-

Antimicrobial Activity: Substituted pyridine derivatives have been extensively studied for their antibacterial and antifungal properties.[9]

-

Anticancer Activity: The pyridine scaffold is present in numerous anticancer agents, and the methoxy group is a key pharmacophore in some tubulin polymerization inhibitors.[7]

-

Kinase Inhibition: Pyridine-based compounds have been developed as inhibitors of various kinases, which are important targets in cancer and inflammatory diseases.[10]

Further research is warranted to explore the potential of this compound and its derivatives in these and other therapeutic areas.

Conclusion

This compound is a chemical compound with significant, yet largely unexplored, potential. Based on the established chemistry of its structural components and related molecules, this guide has outlined a robust proposed synthesis via the Pinner reaction and highlighted promising avenues for its application in catalysis and drug discovery. It is hoped that this technical overview will serve as a valuable resource for researchers and stimulate further investigation into the properties and utility of this intriguing molecule.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. synarchive.com [synarchive.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Methoxypicolinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3-Methoxypicolinimidamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically divided into two main stages: the preparation of the key intermediate, 3-methoxypicolinonitrile, followed by its conversion to the target amidine hydrochloride via the classical Pinner reaction. This document offers detailed experimental protocols, mechanistic insights, and the rationale behind the chosen synthetic strategy, grounded in established chemical principles.

Part 1: Synthesis of the Key Intermediate: 3-Methoxypicolinonitrile

The journey to this compound begins with the synthesis of its nitrile precursor, 3-methoxypicolinonitrile. A logical and efficient approach involves a two-step sequence starting from the readily available 2-chloro-3-hydroxypyridine. This pathway leverages a simple methylation followed by a nucleophilic aromatic substitution for cyanation.

Step 1.1: Methylation of 2-Chloro-3-hydroxypyridine to Yield 2-Chloro-3-methoxypyridine

The initial step involves the O-methylation of 2-chloro-3-hydroxypyridine. This reaction is typically achieved using a suitable methylating agent in the presence of a base to deprotonate the hydroxyl group, thereby facilitating nucleophilic attack.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Methylating Agent: Iodomethane (CH3I) is a common and effective methylating agent due to the good leaving group ability of iodide.

-

Base: Potassium carbonate (K2CO3) is a mild and inexpensive base, suitable for deprotonating the phenolic hydroxyl group without promoting unwanted side reactions.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 2-Chloro-3-methoxypyridine.[1]

-

To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

To this suspension, add iodomethane (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-chloro-3-methoxypyridine.

| Reagent/Solvent | Molar Eq. | Purpose |

| 2-Chloro-3-hydroxypyridine | 1.0 | Starting material |

| Potassium Carbonate | 2.0 | Base |

| Iodomethane | 1.05 | Methylating agent |

| N,N-Dimethylformamide | - | Solvent |

Step 1.2: Cyanation of 2-Chloro-3-methoxypyridine to Afford 3-Methoxypicolinonitrile

The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group with a nitrile functionality. The electron-withdrawing nature of the pyridine ring facilitates this substitution at the 2-position.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.

-

Catalyst: While not always necessary for activated systems, a phase-transfer catalyst like tetrabutylammonium bromide can be employed to enhance the reaction rate, particularly if using an aqueous solvent system.[2]

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF is typically used to dissolve the reactants and facilitate the substitution. Alternatively, an aqueous solvent system with a phase-transfer catalyst can be a more environmentally friendly option.[2]

Experimental Protocol: Synthesis of 3-Methoxypicolinonitrile.[2]

-

In a round-bottom flask, dissolve 2-chloro-3-methoxypyridine (1.0 eq) in a suitable solvent (e.g., DMSO or an aqueous system).

-

Add sodium cyanide (1.0-2.0 molar equivalents).[2] If using an aqueous system, add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.01-10 mol %).[2]

-

Stir the reaction mixture at a temperature ranging from 20 to 60 °C, monitoring the reaction by TLC or HPLC until the starting material is consumed.[2]

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 3-methoxypicolinonitrile.

| Reagent/Solvent | Molar Eq./Amount | Purpose |

| 2-Chloro-3-methoxypyridine | 1.0 | Starting material |

| Sodium Cyanide | 1.0-2.0 | Cyanide source |

| Tetrabutylammonium Bromide | 0.01-10 mol % | Phase-transfer catalyst (optional) |

| Water or DMSO | - | Solvent |

Part 2: The Pinner Reaction: From Nitrile to Amidine Hydrochloride

With the key intermediate, 3-methoxypicolinonitrile, in hand, the final stage of the synthesis is the conversion to this compound. The Pinner reaction is the quintessential method for this transformation.[3][4] It proceeds in two distinct conceptual steps: the formation of an intermediate Pinner salt (an imidate hydrochloride) and its subsequent ammonolysis.

The Pinner Reaction Mechanism

The reaction is initiated by the acid-catalyzed addition of an alcohol to the nitrile. Anhydrous hydrogen chloride is typically used as the acid catalyst. The resulting Pinner salt is then treated with ammonia to form the final amidine hydrochloride.

Overall Reaction Scheme:

Visualization of the Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful formation of the intermediate Pinner salt is crucial for the final step.

Step 2.1: Formation of Ethyl 3-methoxypicolinimidate hydrochloride (Pinner Salt)

Causality Behind Experimental Choices:

-

Alcohol and Acid: Anhydrous ethanol serves as both the reactant and solvent. Anhydrous hydrogen chloride gas is bubbled through the solution to act as the acid catalyst and form the hydrochloride salt. Anhydrous conditions are critical to prevent hydrolysis of the nitrile or the intermediate imidate to the corresponding amide or ester.[4]

-

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable Pinner salt from rearranging to an amide and alkyl chloride.[4]

Procedure:

-

Dissolve 3-methoxypicolinonitrile (1.0 eq) in a generous excess of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C.

-

Continue bubbling HCl until the solution is saturated. The Pinner salt may precipitate out of the solution.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for an extended period (12-24 hours) to ensure complete reaction.

-

The resulting Pinner salt can be isolated by filtration under an inert atmosphere or, more commonly, used directly in the next step without isolation.[4]

Step 2.2: Ammonolysis of the Pinner Salt to this compound

Causality Behind Experimental Choices:

-

Ammonia Source: Anhydrous ammonia, either as a gas bubbled through the solution or as a solution in an anhydrous solvent like ethanol, is used to displace the ethoxy group from the Pinner salt.

-

Solvent: The reaction is typically carried out in the same alcohol used in the previous step (ethanol).

Procedure:

-

To the reaction mixture containing the ethyl 3-methoxypicolinimidate hydrochloride from the previous step (or to a solution of the isolated Pinner salt in anhydrous ethanol), cool the solution to 0-5 °C.

-

Bubble anhydrous ammonia gas through the solution with stirring. Alternatively, add a saturated solution of ammonia in anhydrous ethanol.

-

Continue the addition of ammonia until the solution is basic.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, the product, this compound, may precipitate from the solution.

-

The product can be collected by filtration, washed with a small amount of cold anhydrous ethanol, and dried under vacuum.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be triturated with a non-polar solvent like diethyl ether to induce crystallization.

Visualization of the Pinner Reaction Mechanism

References

3-Methoxypicolinimidamide hydrochloride solubility data

An In-Depth Technical Guide Solubility Profile of 3-Methoxypicolinimidamide Hydrochloride: A Methodological Approach

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous and organic solubility of this compound (CAS: 1179362-06-1). Due to the limited availability of public solubility data for this compound, this document emphasizes the establishment of robust, validated experimental protocols. It is designed for researchers, chemists, and drug development professionals who require accurate solubility data for applications ranging from reaction chemistry to pharmaceutical formulation. The guide details the principles and step-by-step execution of the gold-standard saturation shake-flask method for determining thermodynamic solubility and outlines validated analytical procedures for quantification, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Introduction and Background

This compound is a pyridine-based organic compound recognized for its utility as a building block in synthetic chemistry. Structurally, it features a pyridine ring, a methoxy group, and an imidamide functional group, with the hydrochloride salt form generally enhancing aqueous solubility and handling properties.

Solubility is a fundamental physicochemical property that governs the performance of a chemical compound in a multitude of applications. In drug discovery and development, aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability.[1] For synthetic chemists, understanding solubility in various organic solvents is paramount for optimizing reaction conditions, purification, and crystallization processes.

This guide addresses the current information gap by providing a first-principles approach to solubility determination. We will detail the necessary methodologies to empower researchers to generate reliable and reproducible solubility data for this compound.

Physicochemical Properties

A summary of the known properties of this compound is presented below. This information serves as the foundation for the experimental design.

| Property | Value | Source |

| CAS Number | 1179362-06-1 | [2][3] |

| Molecular Formula | C₇H₁₀ClN₃O | [2][3] |

| Molecular Weight | 187.63 g/mol | [2] |

| Appearance | White to off-white powder/solid | [4] |

| Storage Conditions | Room Temperature, Sealed in Dry | [2][5] |

Core Principles of Solubility Determination

Before proceeding to experimental protocols, it is essential to understand the types of solubility and the key factors influencing them.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic Solubility (or Equilibrium Solubility) is the concentration of a solute in a saturated solution when the system has reached equilibrium. This is the "true" solubility and is determined under conditions where the solid compound has been in contact with the solvent for a sufficient time to achieve a stable concentration.[6] The shake-flask method described in this guide is the gold standard for its determination.[7]

-

Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[4][8] This high-throughput method is often used in early discovery screening but can overestimate the true thermodynamic solubility.[6]

The Critical Influence of pH

As a hydrochloride salt of a basic compound, the aqueous solubility of this compound is expected to be highly pH-dependent. The imidamide and pyridine nitrogen atoms can be protonated. At low pH, the compound will exist predominantly in its protonated, cationic form, which is generally more soluble in water. As the pH increases, the compound will deprotonate to its free base form, which is typically less soluble, potentially leading to precipitation.[9][10][11] This relationship is fundamental to understanding its behavior in buffered solutions.

Experimental Protocol: Thermodynamic Solubility Determination

This section details the saturation shake-flask method, adhering to principles outlined in international guidelines for pharmaceutical sciences.[7][12][13]

Objective

To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials and Equipment

-

This compound

-

Volumetric flasks, glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Centrifuge

-

Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)

-

Solvents:

-

Aqueous: Deionized water, pH 1.2 buffer (0.1 N HCl), pH 4.5 acetate buffer, pH 6.8 phosphate buffer.[7]

-

Organic: Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure solid remains visible at the end of the experiment is required (e.g., 5-10 mg).

-

Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 2 mL) into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the suspensions to equilibrate for at least 24-48 hours.[14] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filter the supernatant using a chemically compatible syringe filter. This is a critical step to avoid aspirating solid particles, which would artificially inflate the solubility reading.

-

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with the appropriate mobile phase (for HPLC) or solvent blank (for UV-Vis) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method as described in Section 5.

-

Final pH Measurement: For aqueous buffers, the pH of the final saturated solution should be measured to ensure it has not shifted significantly during the experiment.[13]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification Protocols

Accurate quantification of the dissolved compound is essential. The choice of method depends on available instrumentation and the purity of the sample.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from potential impurities or degradants.

-

Rationale: Pyridine-containing compounds are typically UV-active and can be readily analyzed using reverse-phase HPLC.[2][15][16] This method is robust and widely applicable.

-

Suggested Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid or Trifluoroacetic Acid to ensure good peak shape for the basic compound.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to a wavelength between 250-270 nm, where pyridine rings typically absorb.[17] The optimal wavelength should be confirmed by running a UV scan of a standard solution.

-

Injection Volume: 10 µL

-

-

Calibration:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

Inject each standard and plot the peak area versus concentration.

-

Perform a linear regression to generate a calibration curve. An R² value > 0.995 is required for a reliable assay.

-

-

Sample Analysis: Inject the diluted supernatant samples and use the peak area and the calibration curve equation to determine their concentration. Calculate the original solubility value by accounting for the dilution factor.

Method B: UV-Vis Spectrophotometry

This is a simpler, faster method suitable for pure compounds in solvents that do not interfere with the measurement.

-

Rationale: Aromatic compounds exhibit strong UV absorbance, which can be directly related to concentration via the Beer-Lambert Law.[18][19]

-

Procedure:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent (e.g., ethanol or water) from 200-400 nm to find the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of calibration standards as described for HPLC. Measure the absorbance of each standard at λmax using the pure solvent as a blank.

-

Create Curve: Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.

-

Sample Analysis: Measure the absorbance of the appropriately diluted supernatant samples and determine their concentration from the calibration curve.

-

Analytical Workflow Diagram

Caption: Workflow for Analytical Method Validation and Quantification.

Data Presentation and Interpretation

All generated solubility data should be recorded systematically. The following table provides a template for data organization.

| Solvent System | pH (at equilibrium) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Deionized Water | Measure | 25 | ||

| 0.1 N HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Methanol | N/A | 25 | ||

| Ethanol | N/A | 25 | ||

| Other Solvents | N/A | 25 |

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for determining the solubility of this compound. By adhering to the detailed protocols for the shake-flask method and employing validated HPLC or UV-Vis quantification techniques, researchers can generate the high-quality, reliable data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical research. The principles and methodologies outlined herein are grounded in established scientific practices and regulatory guidelines, ensuring the integrity and utility of the resulting solubility profile.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. helixchrom.com [helixchrom.com]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. enamine.net [enamine.net]

- 5. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. database.ich.org [database.ich.org]

- 14. scielo.br [scielo.br]

- 15. helixchrom.com [helixchrom.com]

- 16. benchchem.com [benchchem.com]

- 17. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. longdom.org [longdom.org]

- 19. eu-opensci.org [eu-opensci.org]

Spectroscopic Characterization of 3-Methoxypicolinimidamide Hydrochloride: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic methods used to characterize 3-Methoxypicolinimidamide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles, experimental protocols, and data interpretation for the structural confirmation and purity assessment of this compound.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a methoxy group, a picolinimidamide moiety, and its formulation as a hydrochloride salt impart specific chemical properties that can be precisely elucidated through a combination of spectroscopic techniques. Accurate structural confirmation and purity assessment are paramount for its application in any research or development setting. This guide will walk through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for a comprehensive analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable protons of the imidamide and hydrochloride moieties. The formation of the hydrochloride salt leads to a general downfield shift of the pyridine ring protons due to the increased positive charge on the nitrogen atom, which decreases the electron density on the ring carbons[1].

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Pyridine-H6 | 8.2 - 8.4 | Doublet | 1H | Coupled to H5 |

| Pyridine-H5 | 7.8 - 8.0 | Triplet/Doublet of Doublets | 1H | Coupled to H6 and H4 |

| Pyridine-H4 | 7.4 - 7.6 | Doublet | 1H | Coupled to H5 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | 3H | |

| Imidamide (-NH₂) | 9.0 - 9.5 | Broad Singlet | 2H | Exchangeable with D₂O |

| Hydrochloride (NH⁺) | 10.0 - 12.0 | Broad Singlet | 1H | Exchangeable with D₂O |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Imidamide (C=N) | 160 - 165 |

| Pyridine-C2 | 150 - 155 |

| Pyridine-C3 | 155 - 160 (attached to -OCH₃) |

| Pyridine-C4 | 120 - 125 |

| Pyridine-C5 | 130 - 135 |

| Pyridine-C6 | 145 - 150 |

| Methoxy (-OCH₃) | 55 - 60 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation : Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

To confirm exchangeable protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for -NH₂ and NH⁺ should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds.

-

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-O, and aromatic C=C bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Amidine & HCl) | 3400 - 3200 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Methoxy) | 2950 - 2850 | Medium |

| C=N stretch (Imine) | 1680 - 1640 | Strong |

| C=C stretch (Aromatic ring) | 1600 - 1450 | Medium to Strong |

| C-O stretch (Methoxy) | 1250 - 1050 | Strong |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation : Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrument Setup : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.

-

Molecular Formula : C₇H₉N₃O

-

Molecular Weight (free base) : 151.17 g/mol

-

Expected [M+H]⁺ ion : m/z 152.08

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup : Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis : Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the theoretically calculated values.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring in this compound.

Predicted UV-Vis Spectrum

The pyridine ring is the primary chromophore. The spectrum is expected to show absorption maxima (λₘₐₓ) in the UV region. The exact position of the λₘₐₓ will be influenced by the methoxy and picolinimidamide substituents and the solvent used.

-

Expected λₘₐₓ : Two main absorption bands are expected, one around 200-220 nm and another, weaker band around 260-280 nm, which are characteristic of substituted pyridines.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a series of dilute solutions of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of known concentrations.

-

Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Use the pure solvent as a blank.

-

Measure the absorbance of each solution over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If performing quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration to determine the molar absorptivity (ε) according to the Beer-Lambert law.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy offers insights into the electronic properties of the molecule. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently ascertain the identity, structure, and purity of this compound, ensuring the reliability of their subsequent studies. While commercial suppliers may provide some of this data, it is best practice to independently verify the structure and purity of critical reagents[2][3].

References

The Vanguard of Discovery: Unveiling the Therapeutic Potential of Methoxypicolinimidamide Derivatives

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and target specificity is paramount. Methoxypicolinimidamide derivatives, a class of compounds characterized by a methoxy-substituted pyridine ring bearing an imidamide functional group, represent a promising frontier in drug discovery. While direct therapeutic applications of this specific chemical class are in the early stages of exploration, a comprehensive analysis of structurally related compounds, including picolinamides and methoxypyridine derivatives, reveals a compelling roadmap of potential therapeutic targets. This guide synthesizes existing research on these related scaffolds to illuminate the most promising avenues for the investigation of methoxypicolinimidamide derivatives, providing a foundation for future research and development.

Section 1: Deconstructing the Pharmacophore - An Analysis of Potential Bioactivity

The methoxypicolinimidamide scaffold is a composite of three key structural features, each contributing to its potential pharmacological profile: the pyridine ring, the methoxy substituent, and the imidamide group. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The methoxy group, a well-known modulator of pharmacokinetic and pharmacodynamic properties, can influence lipophilicity, metabolic stability, and target engagement. The imidamide functional group, a nitrogenous analog of a carboxylic acid, offers unique hydrogen bonding capabilities and basicity compared to the more common amide found in picolinamides. This distinction is critical, as it may lead to novel target interactions and improved pharmacological profiles.

Section 2: Potential Therapeutic Arenas and Molecular Targets

Based on the established activities of structurally analogous picolinamide and methoxypyridine derivatives, we can extrapolate several high-potential therapeutic areas for methoxypicolinimidamide compounds.

Antifungal Activity: Targeting Fungal Lipid Homeostasis

Core Concept: Picolinamide derivatives have demonstrated potent antifungal activity by targeting Sec14, a crucial lipid-transfer protein in fungi.[1][2] This protein is essential for maintaining the lipid composition of the Golgi apparatus, which is vital for vesicular trafficking and cell signaling. Inhibition of Sec14 disrupts these processes, leading to fungal cell death.

Potential Mechanism for Methoxypicolinimidamide Derivatives: The picolin- moiety of the methoxypicolinimidamide scaffold could serve as the primary pharmacophore for Sec14 inhibition. The imidamide group, with its distinct electronic and steric properties compared to the amide in picolinamides, may offer altered binding kinetics or improved selectivity for fungal Sec14 over potential mammalian homologs. The methoxy group could further enhance antifungal potency by optimizing the compound's ability to penetrate the fungal cell wall and membrane.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of methoxypicolinimidamide derivatives against pathogenic fungal strains.

Methodology:

-

Fungal Strains: Utilize a panel of clinically relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus).

-

Culture Conditions: Grow fungal strains in appropriate liquid media (e.g., RPMI-1640) to mid-logarithmic phase.

-

Compound Preparation: Prepare a serial dilution of the test compounds in the culture medium.

-

Inoculation: In a 96-well microtiter plate, inoculate each well containing the serially diluted compounds with a standardized fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined by visual inspection or spectrophotometric analysis.

Diagram: Proposed Mechanism of Antifungal Action

Caption: Inhibition of Sec14 by methoxypicolinimidamide derivatives disrupts Golgi function.

Anticancer Activity: Dual Inhibition of PI3K/mTOR Signaling

Core Concept: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Sulfonamide methoxypyridine derivatives have been successfully developed as dual inhibitors of PI3K and mTOR, two key kinases in this pathway.[3][4]

Potential Mechanism for Methoxypicolinimidamide Derivatives: The methoxypyridine core of the methoxypicolinimidamide scaffold is a key structural element for PI3K/mTOR inhibition. The imidamide group can be explored as a bioisosteric replacement for the sulfonamide group, potentially offering improved cell permeability, metabolic stability, or a different binding mode within the kinase active site. The dual inhibition of PI3K and mTOR can lead to a more potent and durable anticancer effect by simultaneously blocking parallel signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of methoxypicolinimidamide derivatives against PI3K and mTOR kinases.

Methodology:

-

Enzymes: Use purified recombinant human PI3K and mTOR kinases.

-

Substrate: Utilize a suitable substrate for each kinase (e.g., phosphatidylinositol for PI3K, a peptide substrate for mTOR).

-

Detection: Employ a detection method to measure kinase activity, such as a luminescence-based assay that quantifies ATP consumption or a fluorescence-based assay that detects product formation.

-

Assay Procedure: In a 384-well plate, incubate the kinase, substrate, and serially diluted test compounds.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Data Analysis: Measure the signal and calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Table: Comparative IC50 Values for PI3K/mTOR Inhibitors

| Compound Class | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |

| Sulfonamide Methoxypyridine Derivatives | 0.22 - 50 | 23 - 1000 | [3][4] |

| Methoxypicolinimidamide Derivatives | To be determined | To be determined |

Diagram: PI3K/mTOR Signaling Pathway Inhibition

Caption: Dual inhibition of PI3K and mTOR by methoxypicolinimidamide derivatives.

Neuro-Modulation: Targeting Metabotropic Glutamate Receptors

Core Concept: Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, including chronic pain, anxiety, and depression. A picolinamide derivative has been identified as a negative allosteric modulator (NAM) of mGlu5.[5]

Potential Mechanism for Methoxypicolinimidamide Derivatives: The picolin- core of the methoxypicolinimidamide scaffold could serve as the basis for developing novel mGlu5 NAMs. The imidamide functionality, with its potential for different hydrogen bonding interactions, could lead to improved affinity and selectivity for the allosteric binding site on the mGlu5 receptor. The methoxy group can be systematically varied to optimize brain penetrance and overall pharmacokinetic properties, which are critical for CNS-acting drugs.

Experimental Protocol: Calcium Mobilization Assay for mGlu5 Activity

Objective: To assess the ability of methoxypicolinimidamide derivatives to modulate mGlu5 receptor activation.

Methodology:

-

Cell Line: Use a stable cell line (e.g., HEK293) expressing human mGlu5.

-

Calcium Indicator: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds.

-

Agonist Stimulation: Stimulate the cells with a known mGlu5 agonist (e.g., glutamate or CHPG).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value for the NAM activity, which is the concentration of the compound that inhibits 50% of the agonist-induced calcium response.

Section 3: Future Directions and Conclusion

The therapeutic potential of methoxypicolinimidamide derivatives, while still in its nascent stages of exploration, is strongly suggested by the established bioactivities of related chemical scaffolds. The unique structural features of this compound class, particularly the imidamide functional group, offer exciting opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on the synthesis of a diverse library of methoxypicolinimidamide derivatives and their systematic evaluation against the targets outlined in this guide. High-throughput screening campaigns, coupled with detailed structure-activity relationship (SAR) studies, will be crucial for identifying lead compounds for further preclinical development.

References

- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Picolinimidamide Ligands: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinimidamide, a unique bidentate ligand, has carved a niche for itself in the expansive field of coordination chemistry. Characterized by a pyridine ring linked to an imidamide functional group, this ligand class offers a compelling combination of electronic properties and steric tunability. This guide provides a comprehensive overview of the discovery, synthesis, coordination chemistry, and burgeoning applications of picolinimidamide ligands. We will delve into the historical context of their development, detail synthetic methodologies, explore their coordination behavior with various metal centers, and highlight their utility in catalysis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers seeking to harness the potential of this versatile ligand scaffold.

Introduction: The Emergence of Picolinimidamide Ligands

The story of picolinimidamide ligands is not one of a singular, sudden discovery but rather an evolution rooted in the foundational principles of organic and coordination chemistry. The pyridine moiety has long been a staple in the design of ligands, prized for its aromaticity, predictable coordination via the nitrogen lone pair, and the ease with which its periphery can be functionalized.[1] The amidine functional group, a nitrogen analogue of a carboxylic acid, offers a rich array of coordination possibilities and hydrogen bonding capabilities.[2] The strategic fusion of these two entities gives rise to picolinimidamide, a ligand with a distinct electronic profile and steric environment.

While it is challenging to pinpoint a single publication heralding the "discovery" of the parent picolinimidamide, its conceptualization can be traced back to the late 19th century with the development of the Pinner reaction. First described by Adolf Pinner in 1877, this reaction provides a classic and reliable method for the synthesis of imidates from nitriles and alcohols, which can then be readily converted to amidines.[3][4] The application of this venerable reaction to 2-cyanopyridine laid the synthetic groundwork for accessing the picolinimidamide scaffold.[5]

In recent decades, the interest in picolinimidamide and its derivatives has been rekindled, driven by the demand for novel ligand architectures in catalysis and drug discovery. Their ability to act as bidentate N,N-donors, coupled with the potential for the imidamide group to be deprotonated to form an anionic ligand, provides a versatile platform for the synthesis of a wide range of metal complexes with tailored properties.

Synthesis of Picolinimidamide Ligands

The synthesis of picolinimidamide and its derivatives is primarily achieved through the reaction of 2-cyanopyridine with a source of ammonia or an amine. The most common and historically significant method is an adaptation of the Pinner reaction.

The Pinner Reaction Approach

The Pinner reaction offers a robust and well-established route to picolinimidamide, typically in the form of its hydrochloride salt.[6][7][8] The reaction proceeds in two main stages: the formation of an imidate intermediate, followed by aminolysis to the desired amidine.

Step-by-Step Methodology: Synthesis of Picolinimidamide Hydrochloride [5]

-

Imidate Formation: A solution of 2-cyanopyridine in an anhydrous alcohol (e.g., methanol or ethanol) is treated with anhydrous hydrogen chloride gas at low temperature (typically 0-5 °C). The HCl protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by the alcohol. This results in the formation of the corresponding picolinimidate hydrochloride salt as a crystalline solid.

-

Aminolysis: The isolated picolinimidate salt is then reacted with a source of ammonia, such as a solution of ammonia in an alcohol or liquid ammonia. The ammonia displaces the alkoxy group of the imidate to form the picolinimidamide, which is typically isolated as its hydrochloride salt.

Caption: The Pinner reaction pathway for the synthesis of picolinimidamide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is critical to prevent the hydrolysis of the reactive imidate intermediate to the corresponding ester.

-

Low Temperature: The initial formation of the imidate is an exothermic process, and low temperatures are employed to control the reaction rate and prevent the formation of byproducts.

-

Isolation of the Imidate: While one-pot procedures are possible, the isolation of the picolinimidate intermediate often leads to a cleaner final product.

Alternative Synthetic Routes

While the Pinner reaction is the most common method, other approaches to amidine synthesis can be adapted for the preparation of picolinimidamide derivatives. These include the direct addition of amines to nitriles, often catalyzed by Lewis acids or strong bases, and the reaction of thioamides with amines in the presence of a coupling agent.[9]

Coordination Chemistry of Picolinimidamide Ligands

Picolinimidamide ligands are versatile building blocks in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. Their coordination behavior is dictated by the interplay of the pyridine nitrogen and the two nitrogen atoms of the imidamide group.

Coordination Modes

The most common coordination mode for picolinimidamide is as a bidentate N,N-donor, where the pyridine nitrogen and one of the imidamide nitrogens bind to the metal center to form a five-membered chelate ring. This mode of coordination is analogous to that of the well-studied picolinamide ligands.[10][11]

Upon deprotonation of the imidamide NH group, picolinimidamide can act as a monoanionic bidentate ligand. This deprotonation is often facilitated by the presence of a base or by coordination to a metal center. The resulting amidinate ligand is a stronger donor and can form more robust metal complexes.

Caption: Common coordination modes of picolinimidamide ligands.

Structural Characteristics of Picolinimidamide Complexes

While X-ray crystal structures of metal complexes with the parent picolinimidamide are not extensively reported in the publicly available literature, the structural features can be inferred from the closely related picolinamide complexes. For instance, in complexes of picolinamide with Ni(II), Cu(II), and Co(II), the ligand typically acts as a bidentate N,O-donor, forming a five-membered chelate ring.[10][12][13][14][15][16] The resulting complexes often exhibit distorted octahedral or square planar geometries, depending on the metal ion and the other ligands present in the coordination sphere.[17][18][19][20][21]

Table 1: Representative Bond Lengths and Angles in Picolinamide Metal Complexes

| Complex | M-N (Å) | M-O (Å) | N-M-O Angle (°) | Reference |

| --INVALID-LINK--2 | 2.05-2.06 | 2.08-2.09 | ~79 | [10] |

| [Cu(picolinamide)2(H2O)] | 1.96-1.99 | 1.95-1.97 | ~81 | [12] |

| [Co(picolinate)2(dpq)] | 2.12-2.14 | 2.08-2.10 | ~78 | [13] |

Note: Data for picolinamide complexes are used as a proxy for picolinimidamide complexes due to the limited availability of structural data for the latter.

The bite angle of the picolinimidamide ligand is expected to be similar to that of picolinamide, typically in the range of 78-82°. The precise bond lengths and angles will, of course, depend on the specific metal ion, its oxidation state, and the overall coordination geometry of the complex.

Applications of Picolinimidamide Ligands and their Metal Complexes

The unique electronic and steric properties of picolinimidamide ligands have led to their exploration in several areas of chemical research, most notably in catalysis and medicinal chemistry.

Catalysis

Picolinimidamide-type ligands have emerged as effective ancillary ligands in a variety of catalytic transformations. Their strong σ-donating ability and the steric bulk that can be introduced at the exocyclic nitrogen atom allow for the fine-tuning of the catalytic activity and selectivity of the metal center. One prominent application is in nickel-catalyzed reductive cross-electrophile coupling reactions.

Experimental Workflow: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

-

Catalyst Pre-formation: A nickel(II) salt (e.g., NiCl2·DME) is mixed with the picolinimidamide ligand in an inert solvent to form the active catalyst in situ.

-

Reaction Setup: The aryl halide, alkyl halide, and a reducing agent (e.g., zinc or manganese powder) are added to the catalyst solution under an inert atmosphere.

-

Reaction Execution: The reaction mixture is stirred at a specified temperature until the starting materials are consumed, as monitored by techniques such as gas chromatography or thin-layer chromatography.

-

Workup and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography.

Caption: A generalized catalytic cycle for nickel-catalyzed cross-coupling.

Medicinal Chemistry and Drug Development

The picolinimidamide scaffold holds significant potential in medicinal chemistry, primarily due to its ability to act as a bioisostere for other functional groups and its inherent biological activities.[1][2][3][9][11][22]

Picolinimidamide as a Bioisostere:

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in drug design. The picolinimidamide group can be considered a bioisostere of a carboxylic acid or an amide, offering the potential to modulate a molecule's physicochemical properties, such as its pKa, lipophilicity, and hydrogen bonding capacity, while maintaining or improving its biological activity.

Biological Activities of Pyridine-Amidine Derivatives:

Derivatives of pyridine containing an amidine group have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][9] The ability of the amidine group to engage in hydrogen bonding and electrostatic interactions with biological targets, combined with the versatile chemistry of the pyridine ring, makes this a promising scaffold for the development of new therapeutic agents.[1]

Conclusion and Future Outlook

Picolinimidamide ligands represent a fascinating and underexplored class of compounds with significant potential in both fundamental and applied chemistry. While their synthesis is well-established through classical organic reactions, their coordination chemistry and applications are still fertile ground for further investigation. The continued development of new synthetic methodologies will undoubtedly lead to a wider range of functionalized picolinimidamide ligands with tailored properties. A more thorough exploration of their coordination chemistry, including the systematic synthesis and structural characterization of their metal complexes, will provide a deeper understanding of their bonding and reactivity. In the realm of catalysis, the design of new picolinimidamide-based catalysts for a broader range of transformations is a promising avenue of research. Furthermore, the exploration of picolinimidamide derivatives as novel therapeutic agents, leveraging their potential as bioisosteres and their inherent biological activities, holds considerable promise for the future of drug discovery.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. researchpublish.com [researchpublish.com]

- 5. nbinno.com [nbinno.com]

- 6. Picolinimidamide hydrochloride | 51285-26-8 [sigmaaldrich.com]

- 7. WIN-WIN Chemical_Superior Products [win-winchemical.com]

- 8. 51285-26-8 | Picolinimidamide hydrochloride - Moldb [moldb.com]

- 9. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Mixed ligand cobalt(ii) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Picolinimidamide Hydrochloride Derivatives as Potent Enzyme Inhibitors: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of picolinimidamide hydrochloride derivatives, a promising class of compounds that have garnered significant attention for their potent enzyme inhibitory activities. We will delve into their mechanism of action, key enzymatic targets, therapeutic applications, and the experimental methodologies crucial for their evaluation. This document is designed to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

The Picolinimidamide Scaffold: A Privileged Structure in Enzyme Inhibition

The picolinimidamide moiety, characterized by a pyridine ring bearing an imidamide functional group at the 2-position, serves as a versatile scaffold for the design of highly specific enzyme inhibitors. The hydrochloride salt form enhances the solubility and stability of these compounds, making them amenable to biological assays and pharmaceutical formulation.

The core structure of picolinimidamide offers several key features for molecular recognition by enzymes:

-

Aromatic Pyridine Ring: Capable of engaging in π-π stacking, hydrophobic, and van der Waals interactions within enzyme active sites.

-

Imidamide Group: A bioisostere of the amide group, it possesses both hydrogen bond donor and acceptor capabilities, allowing for critical interactions with amino acid residues.

-

Positively Charged Head Group (at physiological pH): The protonated imidamide can form strong ionic interactions with negatively charged residues like aspartate or glutamate in the enzyme's binding pocket.

Derivatization of this core structure allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.

Caption: General structure of picolinimidamide and key points for derivatization.

Key Enzyme Targets and Therapeutic Implications

Picolinamide and its bioisosteric picolinimidamide derivatives have shown inhibitory activity against a range of enzymes implicated in various diseases.[1][2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[3][4] Overactivation of the VEGFR-2 signaling pathway is a hallmark of many solid tumors, making it a prime target for anticancer therapies.[3][4]

-

Mechanism of Inhibition: Picolinamide-based derivatives have been designed to act as potent VEGFR-2 inhibitors.[3] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

-

Therapeutic Potential: By blocking VEGFR-2, these derivatives can stifle tumor growth and metastasis, offering a promising avenue for cancer treatment.[3][4]

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Substituted Imidazo[1,2-a]pyridines via Formimidamide Chemistry

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold, recognized for its prevalence in a multitude of commercially available drugs and its broad spectrum of pharmacological activities.[1][2][3][4][5] This "drug-prejudice" scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, among others.[1][3][4][5] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) underscore the therapeutic importance of this structural motif.[2][3] Consequently, the development of efficient and versatile synthetic methodologies to access novel 3-substituted imidazo[1,2-a]pyridines is of paramount importance for the discovery of new therapeutic agents.[1][3]

This application note provides a comprehensive guide to the synthesis of 3-substituted imidazo[1,2-a]pyridines, with a particular focus on a facile and efficient approach utilizing formimidamide chemistry. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the advantages of this methodology, which circumvents the need for harsh or expensive reagents like transition metal complexes.[6][7] Additionally, we will explore the widely adopted Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction as a powerful alternative for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][9][10][11]

The Formimidamide Approach: A Facile Route to 3-Substituted Imidazo[1,2-a]pyridines

A recently developed method offers a straightforward synthesis of 3-aryl, 3-alkenyl, and 3-alkynyl substituted imidazo[1,2-a]pyridines from readily available 2-aminopyridines and benzyl, allyl, or propargyl halides.[2][6][7] This approach hinges on the in-situ formation of a formimidamide intermediate, which then undergoes a thermally allowed 5-exo-trig cyclization.[6][12]

Mechanistic Insights

The reaction proceeds through an initial reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formimidamide intermediate. This intermediate then reacts with an active electrophile (e.g., a benzyl halide). The subsequent intramolecular cyclization is a key step. Quantum chemical calculations have suggested a preference for an intramolecular Mannich-type addition over a pericyclic 1,5-electrocyclization.[6][12] This pathway facilitates a Baldwin-allowed 5-exo-trig cyclization, leading to the formation of the desired 3-substituted imidazo[1,2-a]pyridine.[6][12]

References

- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Using 3-Methoxypicolinimidamide hydrochloride in medicinal chemistry

An Application Guide to 3-Methoxypicolinimidamide Hydrochloride in Medicinal Chemistry: Synthesis and Discovery Protocols

Introduction: A Molecule of Dual Potential

This compound (CAS No. 1179362-06-1) is a pyridine-based organic compound whose utility in medicinal chemistry is multifaceted.[1][2][3] While its most documented application lies in the realm of synthetic methodology as a specialized ligand, its structural motifs suggest a potential for exploration as a bioactive agent. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its established role in facilitating complex chemical syntheses and offers detailed protocols for evaluating its hypothetical potential as an inhibitor of a key therapeutic target, Indoleamine 2,3-dioxygenase 1 (IDO1).

This document is structured to reflect the dual nature of this compound's application: first, as a tool for building complex molecules, and second, as a candidate for biological screening.

| Compound Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1179362-06-1 |

| Molecular Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

PART 1: Application in Synthetic Medicinal Chemistry

The construction of novel molecular entities is the cornerstone of drug discovery. Picolinimidamide derivatives, including isomers of the title compound, have emerged as powerful ligands in transition metal catalysis, particularly for nickel-catalyzed cross-coupling reactions.[4][5] These reactions are indispensable for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are prevalent in a vast number of pharmaceutical agents.

The Role of Picolinimidamide Ligands in Nickel-Catalyzed Cross-Coupling

Nickel catalysis offers a cost-effective and versatile alternative to palladium-based methods. The choice of ligand is critical for controlling the catalyst's reactivity and stability. Electron-rich amidine ligands, such as 5-Methoxypicolinimidamide hydrochloride, have been shown to facilitate cross-couplings between aryl bromides and redox-active esters. The electron-donating methoxy group enhances the rate of oxidative addition, a key step in the catalytic cycle, often allowing reactions to proceed at room temperature.

While direct literature on the 3-methoxy isomer is sparse in this context, its structural similarity to the 5-methoxy isomer suggests analogous reactivity. These ligands are particularly valuable for synthesizing complex molecules from readily available starting materials, a critical function in medicinal chemistry programs.[6]

Generalized Protocol for a Nickel-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework for using a picolinimidamide ligand in a cross-coupling reaction. Note: This is a representative protocol and must be optimized for specific substrates.

Objective: To couple an aryl bromide with an alkyl carboxylic acid derivative (via a redox-active ester) to form a C-C bond.

Materials:

-

Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME)

-

This compound

-

Aryl bromide

-

Redox-Active Ester (e.g., an N-hydroxy-tetrachlorophthalimide (TCNHPI) ester of the desired alkyl carboxylic acid)

-

Zinc powder (reductant)

-

Tetrabutylammonium iodide (TBAI) (optional additive)

-

Anhydrous solvent (e.g., Dimethylacetamide - DMA)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Pre-formation: In a glovebox, add NiCl₂·DME (5 mol%) and this compound (6 mol%) to an oven-dried reaction vial.

-

Reagent Addition: Add the aryl bromide (1.0 equiv), the redox-active ester (1.5 equiv), and zinc powder (~2.0 equiv). If using, add TBAI (0.2 equiv).

-

Solvent Addition: Add anhydrous DMA to achieve the desired concentration (e.g., 0.1 M).

-

Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature (or heat as optimized) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

PART 2: Hypothetical Application as an IDO1 Inhibitor – A Screening Cascade